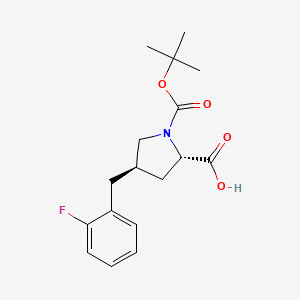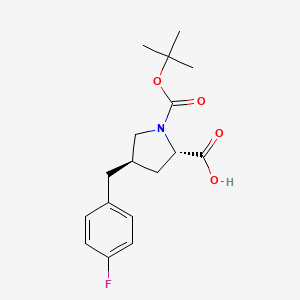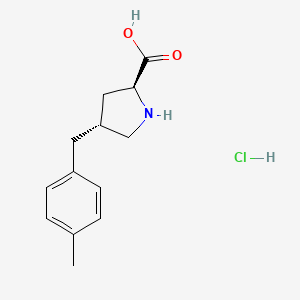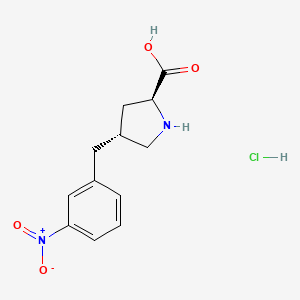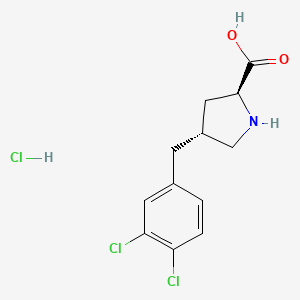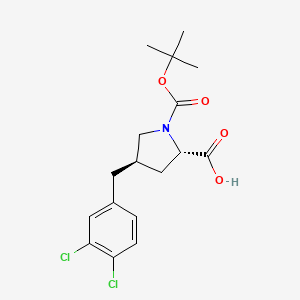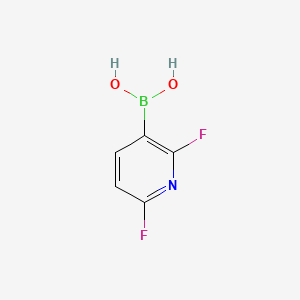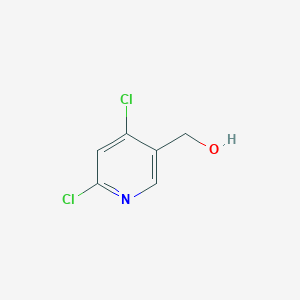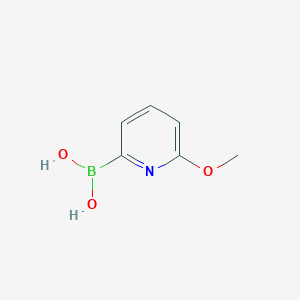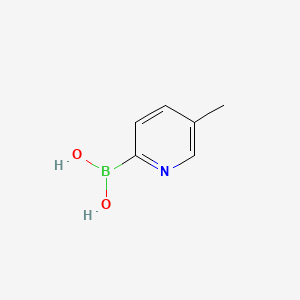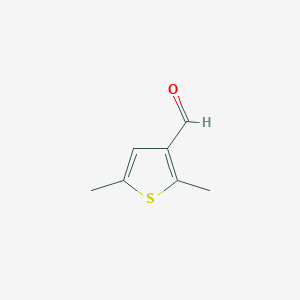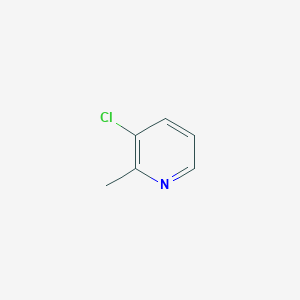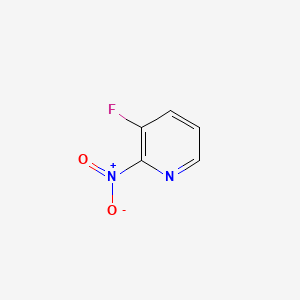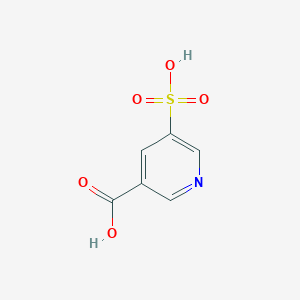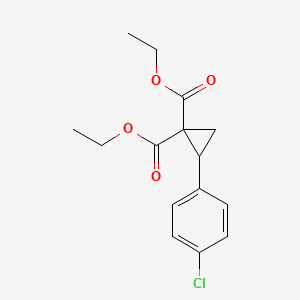
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Übersicht
Beschreibung
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate is a chemical compound that belongs to the family of cyclopropane dicarboxylates. These compounds are characterized by a three-membered cyclopropane ring and two ester groups attached to it. The presence of a 4-chlorophenyl group in the molecule suggests potential for interesting chemical reactivity and applications in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopropane dicarboxylates has been reported using various methodologies. For instance, a cascade Michael-alkylation reaction of diethyl benzylidenemalonates with chloroacetophenones was used to synthesize a series of diethyl trans-2,3-disubstituted 1,1-cyclopropane dicarboxylates using K2CO3 as a promoter . This method provided moderate yields under mild conditions and the structure of the products was confirmed by X-ray crystallography. Although not the exact compound , this method could potentially be adapted for the synthesis of diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane dicarboxylates is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For example, the structure of a related compound, diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was determined using spectral data and X-ray diffraction, revealing a conformation capable of coordinating two metal atoms . This suggests that diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate could also exhibit interesting coordination properties.
Chemical Reactions Analysis
Cyclopropane dicarboxylates can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the ester groups. For instance, reactions of esters of cyclopropylfurancarboxylic acids with a system comprising paraform, hydrogen chloride, and zinc chloride led to selective cleavage of the cyclopropane ring . This type of reactivity could be relevant for diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate, as it may undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane dicarboxylates are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can lead to shifts in NMR chemical shifts, as observed in the synthesis of cyclohexane-1,3-dicarboxylates with multiple stereogenic centers . These observations can provide insights into the behavior of diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate in different environments and reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cascade Michael-Alkylation Reactions : Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate has been used in cascade Michael-alkylation reactions. This method facilitates the synthesis of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions, demonstrating its versatility in organic synthesis (Yang, Hua, & Shen, 2009).
Regio- and Diastereoselective Cycloadditions : Utilized in the AlCl3-catalyzed [3 + 2] cycloaddition reaction with aromatic aldehydes, diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates provide a series of compounds with significant diastereoselectivities. This highlights its potential in producing complex organic structures with high selectivity (Yang et al., 2011).
Catalytic Cycloaddition Reactions : This compound reacts in a scalable manner with various functional groups to form specific derivatives, indicating its utility in catalytic cycloaddition reactions that produce diverse organic products (Liu et al., 2016).
Polymer Science
Anionic Polymerization : Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate has been used in the anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes, showing its potential in the development of polymers with unique properties (Cho & Ahn, 1979).
Ring-opening Polymerization : This compound undergoes ring-opening polymerization under anionic conditions, which is significant for synthesizing polymers with specific molecular structures and properties (Penelle, Clarebout, & Balikdjian, 1994).
Eigenschaften
IUPAC Name |
diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBMFXPDCARTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376930 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
CAS RN |
74444-83-0 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



